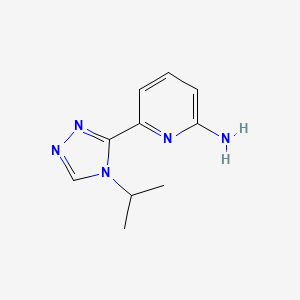

6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

描述

6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H13N5. It is a derivative of pyridine and triazole, featuring an isopropyl group attached to the triazole ring

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of 2-aminopyridine with isopropyl hydrazinecarbothioamide under acidic conditions.

Cyclization Reaction: Another approach is the cyclization of 2-aminopyridine with isopropyl isocyanate in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

化学反应分析

Types of Reactions: 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

N-oxides: Resulting from oxidation reactions.

Amines/Hydrazines: Resulting from reduction reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values indicate potent activity comparable to established anti-inflammatory drugs . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Specific derivatives have shown cytotoxic effects against cancer cell lines, indicating a need for further investigation into their mechanisms of action and efficacy in cancer therapy .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Isopropyl Group | Enhances lipophilicity and bioavailability |

| Triazole Ring | Essential for antimicrobial activity |

| Pyridine Nitrogen | Influences binding affinity to biological targets |

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various applications:

- Antimicrobial Evaluation : A study demonstrated that derivatives similar to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amines exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that compounds with similar structures significantly reduced inflammation markers compared to control groups .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential therapeutic window .

作用机制

The mechanism by which 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.

相似化合物的比较

4-Isopropyl-1,2,4-triazole

2-Aminopyridine

Triazole derivatives

Uniqueness: 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is unique due to its combination of the pyridine and triazole rings, which provides distinct chemical and biological properties compared to its similar compounds

生物活性

6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, with the CAS number 1448427-99-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action.

Molecular Formula: C10H13N5

Molecular Weight: 203.24 g/mol

IUPAC Name: this compound

Purity: 95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Percentage |

|---|---|---|

| Escherichia coli | 50 µM | 94.5% |

| Staphylococcus aureus | Not specified | Moderate |

| Pseudomonas aeruginosa | Not specified | 67.3% |

The compound exhibited significant inhibition against E. coli, demonstrating a MIC of 50 µM and an inhibition percentage of 94.5% at a concentration of 50 µg/mL. Additionally, it showed moderate activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Antifungal Activity

Research also indicates that the compound has antifungal properties. In a comparative study of various triazole derivatives, it was noted that some derivatives exhibited notable antifungal activity against common pathogens.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes in bacterial metabolism, which is crucial for their growth and replication.

- Binding Affinity: Studies indicate that it binds to target proteins with varying affinities, which may contribute to its effectiveness against different strains .

Case Studies

A case study involving the compound's application in drug discovery highlighted its potential as a scaffold for developing new antibacterial agents. The study utilized deep learning methods to identify compounds similar in structure and function to known antibiotics, leading to the identification of several promising candidates .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves S-alkylation of triazole-thiol intermediates with alkyl halides in alkaline methanol, followed by purification via column chromatography. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is reacted with isopropyl halides under controlled conditions to introduce the isopropyl group. Key intermediates are characterized using , , and elemental analysis to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with ≥98% purity thresholds. Structural validation combines spectral data (, ) with mass spectrometry (HRMS). Cross-referencing experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) helps resolve ambiguities .

Q. What are the critical reaction parameters for optimizing yield in triazole-functionalized pyridine synthesis?

- Methodological Answer : Key parameters include:

- Solvent choice : Methanol or DMF for solubility and reaction homogeneity.

- Temperature : Room temperature for S-alkylation to avoid side reactions.

- Catalyst : Use of NaOH to deprotonate thiol intermediates.

Systematic variation of these factors, guided by Design of Experiments (DoE) methodologies, can optimize yields .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting specific bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties, while 3D-QSAR models correlate structural features (e.g., triazole ring planarity, pyridine substitution) with biological activity. For example, substituent effects on binding affinity to kinase targets can be modeled using molecular docking and free-energy perturbation simulations .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Repeat experiments : Confirm reproducibility under identical conditions.

- Alternative techniques : Use or 2D-COSY to clarify coupling patterns.

- Isotopic labeling : Introduce or labels to track signal origins.

Contradictions often arise from solvent interactions or tautomerism, requiring multi-technique validation .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce residence time and improve heat management.

- In situ monitoring : Use Raman spectroscopy or inline HPLC to detect intermediates.

- Green chemistry principles : Replace alkyl halides with less toxic electrophiles (e.g., epoxides) where feasible.

Process optimization should align with CRDC guidelines for chemical engineering design .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in triazole-pyridine hybrids?

- Methodological Answer :

- Stepwise substitution : Synthesize analogs with systematic variations (e.g., alkyl chain length, halogenation).

- Biological assays : Pair with enzymatic inhibition studies (e.g., kinase assays) or cellular viability tests.

- Data integration : Use multivariate analysis (PCA or PLS) to identify critical structural descriptors.

Example: Modifying the isopropyl group to cyclopropyl alters steric effects, impacting target binding .

Q. How can researchers address low reproducibility in heterogeneous reaction systems?

- Methodological Answer :

- Homogenization : Use surfactants (e.g., CTAB) or ionic liquids to stabilize emulsions.

- Ultrasound-assisted synthesis : Enhance mass transfer in biphasic systems.

- Statistical validation : Apply ANOVA to identify significant variables (e.g., stirring rate, solvent polarity) .

Q. Data Contradiction and Validation

Q. What approaches reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect solvent effects.

- Experimental controls : Include known inhibitors/activators to benchmark assays.

- Meta-analysis : Compare results with published datasets (e.g., ChEMBL) to identify outliers .

Q. How should researchers handle conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Cell line profiling : Use panels (e.g., NCI-60) to assess selectivity.

- Mechanistic studies : Perform transcriptomics or proteomics to identify off-target effects.

- Dose-response modeling : Fit data to Hill equations to quantify potency and efficacy differences .

属性

IUPAC Name |

6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBBJHFKDHDIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。